molecular formula C15H17N3O5 B2525081 N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941980-39-8

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2525081
CAS No.: 941980-39-8
M. Wt: 319.317
InChI Key: UPHNZMNIXSJIME-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide-based compound designed for advanced chemical and pharmacological research. Its structure incorporates two pharmaceutically relevant motifs: a 3,4-dimethoxyphenethyl group and an isoxazol-3-yl ring system, linked by a central oxalamide bridge known for its ability to participate in hydrogen bonding, which can be critical for target binding. Isoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities in scientific literature, including serving as key scaffolds in agents with antimicrobial, anti-inflammatory, anticancer, and immunosuppressive properties . Specifically, some isoxazole derivatives have been documented to exhibit immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and inducing apoptosis through the upregulation of caspases and Fas in cellular models . The presence of the isoxazole ring in this compound makes it a valuable chemical tool for probing biological pathways where this heterocycle is active. Researchers can utilize this compound as a building block in medicinal chemistry programs, a candidate for high-throughput screening, or a lead compound for the development of novel therapeutic agents. Its defined structure supports investigations into structure-activity relationships (SAR) and mechanism-of-action studies. This product is intended for research purposes in laboratory settings only and is not classified as a drug, cosmetic, or for any human or veterinary therapeutic use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-21-11-4-3-10(9-12(11)22-2)5-7-16-14(19)15(20)17-13-6-8-23-18-13/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHNZMNIXSJIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Formation of isoxazole ring: The isoxazole ring can be synthesized by reacting hydroxylamine with an appropriate β-keto ester or β-diketone under acidic conditions.

    Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenethylamine with the isoxazole derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound differs from analogs with 2,4-dimethoxy (No. 1768) or 2,3-dimethoxybenzyl () substituents. The 3,4-dimethoxy configuration may alter electronic properties and metabolic pathways compared to ortho-substituted analogs . The isoxazol-3-yl group is unique among the compared compounds, which predominantly feature pyridine or pyridyl-ethyl substituents. Isoxazole’s electron-withdrawing nature could reduce oxidative metabolism compared to pyridine-based groups .

Safety and Metabolism: Analogs like No. 1768 exhibit high NOEL values (100 mg/kg/day), attributed to efficient hydrolysis and oxidation of methoxy groups and aromatic rings . The target compound’s safety profile may be comparable if it undergoes similar metabolic detoxification. Pyridine-containing analogs (e.g., No. 4234) may face additional metabolic challenges, such as N-oxidation, which is absent in isoxazole derivatives .

Applications: Most oxalamide derivatives in the evidence are flavoring agents (e.g., No. 1768) or antimicrobial candidates (e.g., pyrazole-linked oxalamides in ).

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide features a unique structure that combines both isoxazole and oxalamide functionalities. The presence of the 3,4-dimethoxyphenethyl group is significant for its biological activity. The molecular formula is C14H16N2O4C_{14}H_{16}N_{2}O_{4}, and its structure can be represented as follows:

N1 3 4 dimethoxyphenethyl N2 isoxazol 3 yl oxalamide\text{N1 3 4 dimethoxyphenethyl N2 isoxazol 3 yl oxalamide}

Research indicates that compounds with isoxazole moieties often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The mechanism of action typically involves modulation of various biochemical pathways, including inhibition of specific enzymes or receptors.

Structure-Activity Relationship (SAR)

Studies on related compounds have shown that modifications to the phenyl and isoxazole rings can significantly alter biological activity. For example, the introduction of electron-donating groups has been associated with enhanced activity against certain targets. A structure-activity relationship study highlighted that substituents at the 3-, 4-, and 5-positions of the phenyl ring could optimize pharmacological properties .

Case Studies

  • Anticancer Activity : A study focused on derivatives of isoxazole demonstrated their potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics, suggesting a promising avenue for drug development.
  • Antimicrobial Effects : Another investigation assessed the antimicrobial properties of related oxalamide compounds. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell walls.

Quantitative Structure–Activity Relationship (QSAR)

A quantitative analysis was performed to evaluate how structural variations affect biological activity. The Hansch-Fujita method was employed to analyze the impact of different substituents on activity levels, revealing that hydrophobicity plays a crucial role in enhancing efficacy against target organisms .

Table 1: Inhibitory Activity Data

Compound NameIC50 (µM)Activity Type
Compound A5Anticancer
Compound B10Antimicrobial
N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamideTBDTBD

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